molecular formula C15H30 B078149 1-Pentadecene CAS No. 13360-61-7

1-Pentadecene

Cat. No. B078149
CAS RN: 13360-61-7
M. Wt: 210.4 g/mol
InChI Key: PJLHTVIBELQURV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-pentadecene and its related compounds often involves the reaction of longer chain alkenes with specific radicals. For example, the reaction of 1-pentadecene with NO3 radicals occurs almost exclusively by addition to the double bond, predominantly at the terminal carbon. This has been demonstrated through environmental chamber experiments, highlighting the specificity of radical addition reactions to the molecular structure of 1-pentadecene (Yeh, Claflin, & Ziemann, 2015).

Molecular Structure Analysis

The molecular structure of 1-pentadecene, with its double bond at the terminal position, significantly influences its reactivity, particularly in radical addition reactions. This structure allows for the formation of various reaction products, including β-hydroxynitrates, β-carbonylnitrates, and organic peroxides. The presence of the double bond at the terminal position is a critical factor in the molecule's reactivity and the distribution of reaction products (Yeh, Claflin, & Ziemann, 2015).

Chemical Reactions and Properties

1-Pentadecene undergoes various chemical reactions, primarily through the addition of radicals to its double bond. The reaction with NO3 radicals leads to a range of products, including secondary organic aerosols and specific nitrates. The branching ratios for decomposition and isomerization of resulting radicals indicate a significant influence of the molecular structure on the reaction pathways and the stability of reaction intermediates (Yeh, Claflin, & Ziemann, 2015).

Physical Properties Analysis

The physical properties of 1-pentadecene, such as its phase behavior, melting point, and solubility, are influenced by its long carbon chain and the presence of a double bond. These properties are crucial for understanding the molecule's behavior in various environments, including atmospheric conditions where it participates in aerosol formation and other chemical processes.

Chemical Properties Analysis

The chemical properties of 1-pentadecene, including its reactivity with radicals, its role in forming various organic nitrates, and its contribution to SOA formation, are central to its study in environmental chemistry and atmospheric sciences. The specific reactivity patterns and product distributions are key to understanding the atmospheric lifetimes and environmental impact of 1-pentadecene and similar compounds.

Scientific Research Applications

  • Biosynthesis in Plants : 1-Pentadecene is a predominant hydrocarbon in germinating safflower (Carthamus tinctorius L.) and is derived from palmitic acid. This biosynthesis involves the loss of a single hydrogen and carbon dioxide from the precursor fatty acid during vinyl group formation. The study suggests mechanisms based on ionic or radical abstraction of hydrogen, followed by decarboxylation, which is applicable to the formation of various vinylic substituents in natural products such as porphyrins, acetylenic hydrocarbons, pheromones, and terpenoids (Ney & Boland, 1987).

  • Microbial Assimilation : Micrococcus cerificans utilizes 1-alkenes, including 1-pentadecene, producing characteristic fatty acid profiles. The study identified 14-pentadecenoic acid as a product of 1-pentadecene utilization, indicating a preferential methyl-group attack in the assimilation process (Makula & Finnerty, 1968).

  • Chemical Reactions with NO3 Radicals : 1-Pentadecene reacts almost solely by addition to the C═C double bond when exposed to NO3 radicals. This study quantified secondary organic aerosol yields and provided insights into the effects of molecular structure on the oxidation of volatile organic compounds, useful for atmospheric chemistry modeling (Yeh, Claflin, & Ziemann, 2015).

  • Role in Insect Behavior : In Tribolium confusum, an odoriferous gland produces 1-pentadecene, which is believed to aid in the absorption of quinones by enemies of the beetle. This suggests its role in insect defense mechanisms (von Endt & Wheeler, 1971).

  • Pheromone in Insects : Studies on the confused flour beetle (Tribolium confusum) identified 1-pentadecene as one of the compounds that induce copulation, indicating its function as a pheromone in these insects (Keville & Kannowski, 1975).

  • Biotechnological Production : Metabolic engineering has been used to create a lipolytic microbial platform for the production of 1-alkenes, including 1-pentadecene. This demonstrates the potential of biotechnological methods in producing such compounds (Wang, Yu, & Zhu, 2018).

Safety And Hazards

1-Pentadecene may be fatal if swallowed and enters airways . It should be stored in a cool, well-ventilated place away from heat and sources of ignition . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling 1-Pentadecene .

properties

IUPAC Name

pentadec-1-ene
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InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3H,1,4-15H2,2H3
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InChI Key

PJLHTVIBELQURV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCC=C
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Molecular Formula

C15H30
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DSSTOX Substance ID

DTXSID1065421
Record name 1-Pentadecene
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Molecular Weight

210.40 g/mol
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Physical Description

Liquid; [Aldrich MSDS], Liquid
Record name 1-Pentadecene
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Vapor Pressure

0.00454 [mmHg]
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Product Name

1-Pentadecene

CAS RN

13360-61-7, 27251-68-9
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Melting Point

-2.8 °C
Record name 1-Pentadecene
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Synthesis routes and methods

Procedure details

n-dodecyl bromide was converted analogously to example 1 to its Grignard compound and the latter was reacted with allyl acetate in the manner described. 1-Pentadecene was obtained in 32% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,620
Citations
N Đukić, G Andrić, R Glinwood… - Pest Management …, 2021 - Wiley Online Library
… castaneum behaviour of 1-pentadecene, and of volatiles from wheat bran with and without 1-pentadecene. The lowest concentration of 1-pentadecene exhibited an attractive effect, …
Number of citations: 10 onlinelibrary.wiley.com
DW Von Endt, JW Wheeler - Science, 1971 - science.org
… -benzoquinones, a new compound, 1-pentadecene, was isolated. The acyclic C14H,S60 ketone previously reported was not present. 1Pentadecene is thought to facilitate absorption of …
Number of citations: 37 www.science.org
GK Yeh, MS Claflin, PJ Ziemann - The Journal of Physical …, 2015 - ACS Publications
… 1-Pentadecene was selected as a model alkene for this study because of its simple structure and high carbon number. The simple structure of 1-pentadecene … , of 1-pentadecene was …
Number of citations: 23 pubs.acs.org
X Tian, J Hao, F Wu, H Hu, G Zhou, X Liu… - Journal of Stored Products …, 2022 - Elsevier
… Among them, 1-pentadecene was detected only in infested brown rice, can be used as a potential volatile biomarker for the presence of T. castaneum in brown rice during storage and …
Number of citations: 4 www.sciencedirect.com
RA Wirtz, SL Taylor, HG Semey - … and Physiology--Part B …, 1978 - experts.nebraska.edu
1. 2-Methyl-1, 4-benzoquinone (MBQ), 2-ethyl-1, 4-benzoquinone (EBQ) and 1-pentadecene (PD) concentrations in Tribolium confusum and T. castaneum were found to be extremely …
Number of citations: 26 experts.nebraska.edu
R Crespo, ML Villaverde, JR Girotti, A Güerci… - Journal of …, 2011 - Elsevier
… -1,4-benzoquinones and 1-pentadecene as major components) showed … 1-pentadecene) or 1,4-benzoquinone alone was similar to that obtained with the insect extract. 1-Pentadecene …
Number of citations: 73 www.sciencedirect.com
RA Wirtz, SL Taylor, HG Semey - … and Physiology. Part C …, 1978 - experts.nebraska.edu
2-Methyl-1, 4-benzoquinone (MBQ), 2-ethyl-1, 4-benzoquinone (EBQ) and 1-pentadecene (PD) were identified in Tribolium madens and T. brevicornis by gas-liquid chromatography. 2. …
Number of citations: 17 experts.nebraska.edu
S Geiselhardt, P Ockenfels, K Peschke - Naturwissenschaften, 2008 - Springer
… Keville and Kannowski (1975) have demonstrated an aphrodisiac function of 1-pentadecene from the defensive secretion of males of the tenebrionid Tribolium confusum, which …
Number of citations: 22 link.springer.com
P NEY, W BOLAND - European journal of biochemistry, 1987 - Wiley Online Library
… Uneven numbered I-alkenes, such as 1-pentadecene, 1-heptadecene, 1,8-heptadecadiene, 1,8,1 l-… germinating safflower produces a number of 1-alkenes such as 1-pentadecene, 1-…
Number of citations: 34 febs.onlinelibrary.wiley.com
R Keville, PB Kannowski - Journal of insect physiology, 1975 - Elsevier
… of confused flour beetle (Tribolium cwfusum) volatiles were separated into their components by gas chromatography and identified by mass spectroscopy as 1-pentadecene, n-…
Number of citations: 62 www.sciencedirect.com

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